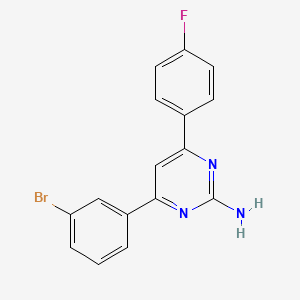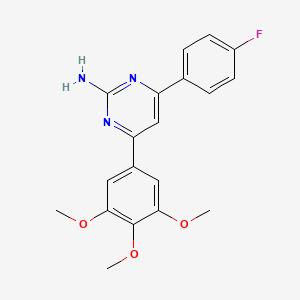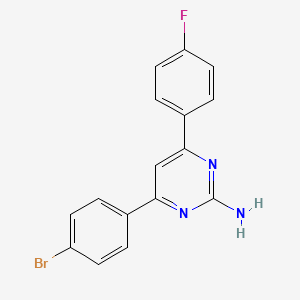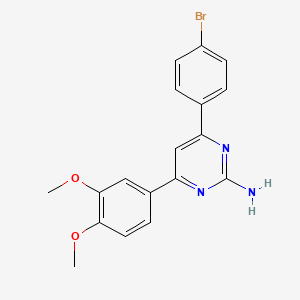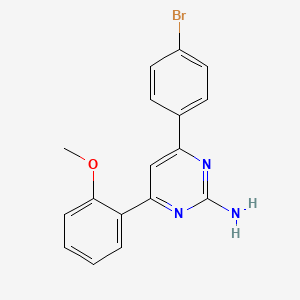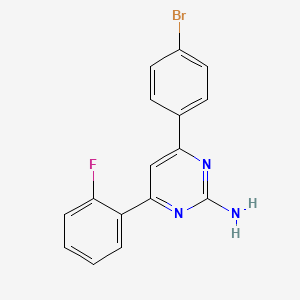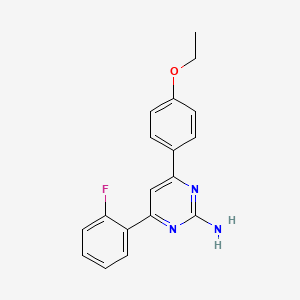
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (4-BMPPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of pyrimidines, a class of heterocyclic compounds that are composed of four carbon atoms and two nitrogen atoms. 4-BMPPA has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been studied.
科学研究应用
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications, such as the study of enzyme inhibition, receptor binding, and drug delivery. It has been used to study the inhibition of enzymes such as acetylcholinesterase, monoamine oxidase, and thymidylate synthase. It has also been used to study the binding of receptors such as G-protein-coupled receptors and other membrane-bound receptors. Additionally, this compound has been used in the study of drug delivery, as it can be used to deliver drugs to specific sites in the body.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is known that this compound binds to receptors and enzymes, which triggers a variety of biochemical and physiological responses. It is also believed that this compound may act as an agonist or antagonist of certain receptors, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the nervous system. Additionally, this compound has been shown to bind to G-protein-coupled receptors, which can lead to a variety of biochemical and physiological responses.
实验室实验的优点和局限性
The use of 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in lab experiments. For example, it is not yet fully understood how this compound binds to receptors and enzymes, so it is difficult to predict its effects on biochemical and physiological processes. Additionally, this compound is not approved for use in humans, so it is not suitable for use in clinical trials.
未来方向
There are a number of potential future directions for 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. One potential direction is the development of new methods for synthesizing this compound, which could make it more cost-effective and accessible. Additionally, further research into the mechanism of action of this compound could help to explain its effects on biochemical and physiological processes. Additionally, further research into the potential therapeutic applications of this compound could lead to the development of new drugs and treatments. Finally, further research into the advantages and limitations of this compound for lab experiments could lead to improved protocols and methods for using the compound in research.
合成方法
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, such as the Friedel-Crafts acylation reaction, the Suzuki coupling reaction, the Ullmann reaction, and the Wittig reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acid chloride in the presence of a Lewis acid. This reaction produces this compound in high yields and is relatively simple and cost-effective.
属性
IUPAC Name |
4-(4-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLAZDVNKFJTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

